Dapagliflozin impurity A
Description
Significance of Pharmaceutical Impurities in Active Pharmaceutical Ingredients (APIs) and Drug Products
The presence of impurities in pharmaceutical products is a critical concern for manufacturers and regulatory bodies worldwide. oceanicpharmachem.com These undesirable chemicals can originate from various sources, including raw materials, intermediates, by-products of synthesis, degradation of the drug substance, and residues from the manufacturing process. cymitquimica.comoceanicpharmachem.commoravek.com The impact of these impurities can range from reducing the efficacy of the drug to causing adverse or toxic reactions in patients. contractpharma.comtandfonline.com Therefore, stringent control and monitoring of impurities are mandated by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to ensure the quality, safety, and consistency of pharmaceutical products. alentris.orgveeprho.com The process of identifying, quantifying, and characterizing these impurities is known as impurity profiling, a crucial step in drug development and manufacturing. oceanicpharmachem.compharmaffiliates.com
Classification of Pharmaceutical Impurities
Pharmaceutical impurities are broadly categorized based on their chemical nature and origin. The International Council for Harmonisation (ICH) provides guidelines that classify impurities into three main types. contractpharma.compharmastate.academyveeprho.com
Organic impurities are the most common type and can arise during the manufacturing process or storage of the drug substance. moravek.compharmastate.academy They are often structurally related to the API and can include:
Starting Materials and Intermediates: Unreacted materials or intermediate compounds from the synthesis process. alentris.orgpharmastate.academy
By-products: Unwanted products formed from side reactions during the synthesis of the API. alentris.orgpharmastate.academy
Degradation Products: Substances formed due to the chemical breakdown of the API over time or due to exposure to factors like light, heat, or moisture. alentris.orgpharmastate.academy
Reagents, Ligands, and Catalysts: Chemicals used in the synthesis that are not completely removed. moravek.compharmastate.academy
Inorganic impurities are substances that are not carbon-based and can be introduced during the manufacturing process. moravek.compharmastate.academy These can include:
Reagents, Ligands, and Catalysts: Inorganic chemicals used in the synthesis. pharmastate.academychemass.si
Heavy Metals: Metals that can be introduced from equipment or raw materials. pharmastate.academyveeprho.com
Inorganic Salts: Salts that may be present as by-products or from buffers used in the process. pharmastate.academyveeprho.com
Other Materials: Substances like filter aids and charcoal used during manufacturing. pharmastate.academychemass.si
Residual solvents are organic or inorganic liquids used as vehicles during the synthesis of an API or in the preparation of the drug product. moravek.compharmastate.academy Since their complete removal is often difficult, their levels are strictly controlled based on their toxicity. chemass.si The ICH categorizes residual solvents into three classes: moravek.compharmastate.academy
Class 1 Solvents: Solvents that are known or strongly suspected human carcinogens and should be avoided. pharmastate.academychemass.si
Class 2 Solvents: Solvents with inherent toxicity that should be limited in concentration. pharmastate.academychemass.si
Class 3 Solvents: Solvents with low toxic potential that have permitted daily exposure limits. moravek.compharmastate.academy
Overview of Dapagliflozin (B1669812): Therapeutic Class and Importance
Dapagliflozin is a medication used to manage type 2 diabetes. medlineplus.govdrugs.com It belongs to a class of drugs known as sodium-glucose co-transporter 2 (SGLT2) inhibitors. medlineplus.govdrugs.com The primary mechanism of action of Dapagliflozin is to block SGLT2 in the kidneys, which prevents the reabsorption of glucose into the blood and leads to its excretion in the urine, thereby lowering blood sugar levels. medlineplus.govnih.gov Beyond its glucose-lowering effects, Dapagliflozin has also been shown to have cardiovascular and renal benefits. veeprho.comwikipedia.org It is used to reduce the risk of hospitalization for heart failure in adults with type 2 diabetes and certain heart conditions, and to reduce the risk of kidney disease progression. medlineplus.govwikipedia.org
Introduction to Dapagliflozin Impurities Profile
During the synthesis and storage of Dapagliflozin, various impurities can be formed. The control of these impurities is essential to ensure the quality and safety of the final drug product. alentris.org The impurity profile of Dapagliflozin includes a range of substances, from starting materials and by-products of the synthesis to degradation products. alentris.orgresearchgate.net One such impurity that has garnered attention is Dapagliflozin impurity A.
This compound is identified as a dapagliflozin peroxide. medchemexpress.com It is considered a genotoxic impurity, meaning it has the potential to damage genetic material, which could lead to mutations and potentially tumorigenesis even at very low concentrations. medchemexpress.com Given the potential risks associated with genotoxic impurities, their levels are strictly controlled to be as low as reasonably practicable.
Detailed Research Findings on this compound
The identification and control of impurities like this compound are critical aspects of pharmaceutical quality control. Various analytical techniques are employed to detect, quantify, and characterize such impurities. High-Performance Liquid Chromatography (HPLC) is a commonly used method for separating and quantifying impurities in Dapagliflozin. alentris.orginnovareacademics.injneonatalsurg.com Mass spectrometry (MS), often coupled with HPLC (LC-MS), is a powerful tool for identifying and confirming the structure of impurities with high sensitivity. oceanicpharmachem.comalentris.org
A study focused on the determination of Dapagliflozin and its related impurities, including impurity A, utilized an HPLC method for their separation and quantification in tablet dosage forms. innovareacademics.inresearchgate.net Another research effort detailed the development of a stability-indicating HPLC method for the separation of Dapagliflozin from its process-related impurities and degradation products. researchgate.net Furthermore, a patent discloses a synthesis method for Dapagliflozin impurities, which is crucial for obtaining reference standards for analytical method development and validation. google.comwipo.int
The table below provides a summary of some of the known impurities of Dapagliflozin, including Impurity A.
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound (Dapagliflozin Peroxide) | C21H25ClO8 | 440.87 | Not Available |
| Dapagliflozin Hydroxy | C21H25ClO7 | 424.87 | 960404-86-8 |
| Dapagliflozin α-Isomer | C21H25ClO6 | 408.87 | 1373321-04-0 |
| Dapagliflozin Tetraacetate | C29H33ClO10 | 577.02 | 461432-25-7 |
| 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene | C15H14BrClO | 325.63 | 461432-23-5 |
| Dapagliflozin Open Ring Impurity | C21H27ClO7 | 426.89 | 2100872-88-4 |
Data sourced from various chemical and pharmaceutical suppliers. pharmaffiliates.com
The study and control of pharmaceutical impurities are fundamental to ensuring the safety and efficacy of medications. This compound, as a potential genotoxic impurity, highlights the importance of rigorous analytical monitoring and process optimization in the manufacturing of Dapagliflozin. The continuous development of advanced analytical methods and a thorough understanding of the impurity profile are essential for providing patients with high-quality and safe pharmaceutical products.
Definition and Structural Relationship of this compound
While some suppliers use the general term "Dapagliflozin impurity" to refer to the enantiomer of Dapagliflozin, specific chemical suppliers identify "this compound" as a distinct chemical entity: a dapagliflozin peroxide. medchemexpress.commedchemexpress.comglpbio.comimmunomart.com This particular impurity, also referred to as Compound A, is structurally different from an enantiomer, which would have a non-superimposable mirror-image relationship with the parent drug. tga.gov.au Instead, this compound is a derivative where a peroxide group has been incorporated into the structure. medchemexpress.comimmunomart.com
The chemical details for Dapagliflozin and this compound are distinct, highlighting their different structures.
Interactive Data Table: Chemical Identity
| Feature | Dapagliflozin | This compound |
| Description | Active Pharmaceutical Ingredient | Peroxide Impurity |
| CAS Number | 461432-26-8 (for Dapagliflozin) | 2452300-94-4 medchemexpress.comimmunomart.com |
| Molecular Formula | C21H25ClO6 | C21H25ClO8 immunomart.com |
| Molecular Weight | 408.87 g/mol | 440.87 g/mol immunomart.com |
| IUPAC Name | (2S,3R,4R,5S,6R)-2-[4-Chloro-3-(4-ethoxybenzyl)phenyl]-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol | Not available |
Classification of this compound as a Genotoxic Impurity
This compound is classified as a genotoxic impurity. medchemexpress.comimmunomart.com Genotoxic impurities are of significant concern because they have the potential to damage DNA at very low concentrations, which can lead to genetic mutations and potentially tumorigenesis. medchemexpress.comimmunomart.com Due to this risk, the levels of genotoxic impurities in pharmaceutical products are strictly controlled by regulatory agencies to be as low as possible. The identification of this compound as a peroxide and its classification as genotoxic underscores the critical need for its monitoring and control in the production of Dapagliflozin. medchemexpress.comimmunomart.com In contrast, comprehensive studies on the active ingredient itself have indicated that Dapagliflozin is unlikely to be genotoxic. tga.gov.au
Research Significance and Objectives for this compound Investigation
The classification of this compound as a potential genotoxic impurity drives the significance of its investigation. The primary objective of research in this area is to ensure patient safety by minimizing exposure to this harmful substance. alentris.orgmedchemexpress.com This overarching goal is achieved through several specific research objectives:
Development of Analytical Methods: A crucial objective is the development and validation of sensitive and accurate analytical methods, such as high-performance liquid chromatography (HPLC), to detect and quantify this compound. alentris.orginnovareacademics.inresearchgate.net These methods are essential for routine quality control of the drug substance and finished product. researchgate.net
Understanding Formation and Control: Research is needed to understand the mechanisms by which this impurity is formed during the synthesis and storage of Dapagliflozin. alentris.org This knowledge allows for the optimization of the synthetic process and storage conditions to minimize its formation. alentris.org
Synthesis of Reference Standards: The synthesis of this compound is itself a research objective. google.comgoogle.com Preparing the pure impurity provides a reference standard necessary for the validation of analytical methods and for toxicological studies.
Establishing Control Strategies: A key goal is to establish a comprehensive control strategy, including setting stringent specification limits for the impurity in the final drug product. alentris.org This strategy is a critical component of regulatory submissions for drug approval. alentris.org
By focusing on these objectives, pharmaceutical manufacturers can ensure that the potential risks associated with genotoxic impurities like this compound are effectively managed, guaranteeing the quality and safety of the final drug product. google.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H25ClO8 |
|---|---|
Molecular Weight |
440.9 g/mol |
IUPAC Name |
(2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)-hydroperoxymethyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C21H25ClO8/c1-2-28-13-6-3-11(4-7-13)20(30-27)14-9-12(5-8-15(14)22)21-19(26)18(25)17(24)16(10-23)29-21/h3-9,16-21,23-27H,2,10H2,1H3/t16-,17-,18+,19-,20?,21+/m1/s1 |
InChI Key |
LNALRIDFLCYCGX-XYKZKTJVSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(C2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl)OO |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl)OO |
Origin of Product |
United States |
Origins and Mechanistic Pathways of Dapagliflozin Impurity a Formation
Process-Related Formation Mechanisms During Dapagliflozin (B1669812) Synthesis
Impurities can be introduced during the manufacturing process of Dapagliflozin through various means, including from starting materials and as a result of side reactions.
Formation from Starting Material Impurities
The synthesis of Dapagliflozin often utilizes starting materials such as 5-Bromo-2-chlorobenzoic acid and 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene. researchgate.net The presence of impurities within these initial components can lead to the formation of related impurities in the final Dapagliflozin product. researchgate.net For instance, impurities in the starting materials may carry through the synthetic steps and co-purify with Dapagliflozin, making their removal challenging. researchgate.net
Generation from Intermediate Compounds and Side Reactions
During the synthesis of Dapagliflozin, various intermediate compounds are formed. Side reactions involving these intermediates can lead to the generation of process-related impurities. alentris.org These by-products are often structurally similar to Dapagliflozin, which can complicate the purification process. alentris.org The synthesis may involve multiple steps, including the formation of a dihydroxy intermediate, which is then converted to Dapagliflozin. google.com Inefficient conversion or side reactions at any stage can result in the formation of unwanted impurities. alentris.orggoogle.com
Specific Pathways Leading to Impurity A (e.g., related to 5-bromo-2-chloro-2'-ethoxydiphenylmethane side-product)
A key intermediate in one of the synthetic routes for Dapagliflozin is 5-bromo-2-chloro-4'-ethoxydiphenylmethane. china-sinoway.comgoogle.com This compound is typically formed from 5-bromo-2-chloro-4'-ethoxybenzophenone through a reduction reaction. google.com The subsequent reaction of 5-bromo-2-chloro-4'-ethoxydiphenylmethane to form the core of the Dapagliflozin molecule is a critical step where impurities can arise. google.com Any unreacted 5-bromo-2-chloro-4'-ethoxydiphenylmethane or by-products from this stage can be considered process-related impurities. veeprho.compharmaffiliates.comikigaicorporation.com
Degradation-Induced Formation Pathways for Dapagliflozin Impurity A
Dapagliflozin can degrade under certain environmental conditions, leading to the formation of degradation impurities.
Oxidative Degradation Mechanisms (as a peroxide)
Dapagliflozin has been shown to be susceptible to oxidative stress, which can lead to its degradation. ajptr.comsciety.org Exposure to oxidizing agents, such as hydrogen peroxide, can result in the formation of oxidative by-products. alentris.orgajptr.com One potential degradation product is (2S,3R,4R,5S,6R)-2-(4-Chloro-3-((4-ethoxyphenyl)(hydroperoxy)methyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol, which is a peroxide derivative of Dapagliflozin. pharmaffiliates.com Studies have shown that Dapagliflozin exhibits anti-oxidative properties by reducing reactive oxygen species (ROS) production under oxidative stress conditions, suggesting its interaction with oxidative agents. nih.gov
Influence of Stress Conditions on Impurity A Formation
Forced degradation studies are conducted to understand the stability of a drug substance under various stress conditions, including acidic, basic, thermal, and photolytic stress. ajptr.comexlibrisgroup.com
Acid and Base Hydrolysis: Dapagliflozin has been found to be particularly sensitive to acid and alkali degradation. amazonaws.comresearchgate.net Under acidic conditions, significant degradation has been observed, leading to the formation of novel degradation products. exlibrisgroup.com Similarly, alkaline conditions can also cause degradation. amazonaws.comresearchgate.net
Thermal and Photolytic Degradation: In comparison to acid and base hydrolysis, Dapagliflozin is relatively more stable under thermal and photolytic stress. exlibrisgroup.comrjptonline.org However, some degradation can still occur. rjptonline.org Photolytic conditions have been noted to produce some unknown impurities. ajptr.com
Humidity: The presence of moisture can also contribute to the degradation of Dapagliflozin through hydrolysis. alentris.org
The following table summarizes the degradation of Dapagliflozin under various stress conditions as reported in a study.
| Stress Condition | % Degradation |
| Acid Hydrolysis | 8.4% |
| Base Hydrolysis | 12.31% |
| Oxidative Stress | 10.91% |
| Thermal Stress | 5.94% |
| Photolytic Stress | 5.25% |
Data from a stability indicating study on Dapagliflozin Propanediol Monohydrate. rjptonline.org
Another study reported the following degradation percentages under different stress conditions:
| Stress Condition | % Degradation of Dapagliflozin |
| Oxidative | 13.52% |
Data from a simultaneous estimation and stability indicating method study. sciety.org
These findings highlight the importance of controlling storage and handling conditions to minimize the formation of degradation impurities like Impurity A.
Acidic Hydrolysis-Induced Degradation
Dapagliflozin has demonstrated susceptibility to degradation under acidic conditions. researchgate.netresearchgate.netamazonaws.comamazonaws.com Research indicates that in acidic environments, the primary mechanism of degradation involves the hydrolysis of the C-glucoside bond. researchgate.net This cleavage results in the formation of an aglycone and a glucose molecule. researchgate.net
Multiple studies have been conducted to characterize the degradation products formed during acid hydrolysis.
One study identified two novel degradation products, DP1 and DP2, when Dapagliflozin was subjected to acid hydrolysis. exlibrisgroup.com The structural characterization of these products was performed using advanced analytical techniques. exlibrisgroup.com
Another research effort also reported the formation of two degradation products in acidic conditions. amazonaws.com This study identified the acid degradation impurity (DP1) as (2R,3S,4R,5R,6S)-6-(3-(4-ethoxybenzyl)-4-chlorophenyl)-3,4,5-trihydroxy- tetrahydro-2H-pyran-2-yl) methyl acetate (B1210297). amazonaws.com
Conversely, some research has found Dapagliflozin to be stable under certain acidic hydrolysis conditions. ajptr.com
The rate of degradation and the specific impurities formed are influenced by the strength of the acid and the temperature. researchgate.net
| Stress Condition | Temperature | Duration | Observation | Reference |
| 1 N HCl | 60°C | 48 hours | ~20%-25% degradation, formation of two degradation products (DP1 and DP2). | researchgate.net |
| 2.5M HCl | 85°C | 6 hours | Stable. | ajptr.com |
| 1N HCl | 110°C | 4 hours | Significant degradation observed. | ijrar.com |
| 0.1 M, 0.5 M, 1 M HCl | Not Specified | Not Specified | Degradation observed. | bue.edu.eg |
Alkaline Hydrolysis-Induced Degradation
The stability of Dapagliflozin in alkaline conditions has yielded some conflicting results in the literature. Several studies report that the drug is sensitive to base-catalyzed hydrolysis. researchgate.netresearchgate.netamazonaws.comamazonaws.com Similar to acid hydrolysis, the mechanism can involve the cleavage of the O-glucoside bond. researchgate.net
One study identified two degradant peaks under alkali stress conditions. researchgate.net
A separate investigation characterized an alkaline degradation impurity, denoted as DP2, as 2R,3S,4R,5S)-1-(3-(4- ethoxybenzyl)-4-chlorophenyl)-2,3,4,5,6-pentahydroxyhexan-1-one. amazonaws.com
Another study using mass spectrometry on an alkali degradation impurity (DP2) suggested the conversion of an alcohol group to an aldehyde. researchgate.net
In contrast, other research has concluded that Dapagliflozin is stable under alkaline hydrolysis conditions. exlibrisgroup.comajptr.comresearchgate.net These discrepancies may be attributable to differences in the experimental conditions, such as the concentration of the base, temperature, and duration of exposure.
| Stress Condition | Temperature | Duration | Observation | Reference |
| 2.5M NaOH | 85°C | 6 hours | Stable. | ajptr.com |
| 2N NaOH | 100°C | 3 hours | Significant degradation observed. | ijrar.com |
| 0.1 M, 0.5 M, 1 M NaOH | Not Specified | Not Specified | Degradation observed. | bue.edu.eg |
| Not Specified | Not Specified | Not Specified | Stable. | exlibrisgroup.comresearchgate.net |
Photolytic Degradation Pathways
Forced degradation studies have consistently shown that Dapagliflozin is a photostable compound. researchgate.netamazonaws.comamazonaws.comexlibrisgroup.comajptr.comresearchgate.net Exposure of the drug substance to standard photostability testing conditions, including high-intensity white fluorescent light and ultraviolet (UV) light, typically results in no significant degradation. ajptr.com One particular study did note the detection of three unknown impurities under photolytic stress, but their levels were below the 0.1% reporting threshold, indicating a high degree of stability. ajptr.com
| Stress Condition | Exposure Level | Observation | Reference |
| White fluorescent light & UV light | 1.2 million Lux hours & 200 watt hours/m² | Stable; three unknown impurities detected below 0.1%. | ajptr.com |
| UV light | 8 W power for 24 hours | No significant degradation. | bue.edu.eg |
Thermal Degradation Processes
Dapagliflozin generally exhibits good stability under thermal stress when tested in its solid form. researchgate.netamazonaws.comamazonaws.comexlibrisgroup.comajptr.comresearchgate.net However, the presence of humidity in combination with heat can induce degradation. One study reported significant degradation under conditions of high humidity and elevated temperature, which led to the formation of two degradation products. researchgate.netnih.gov The kinetics of this degradation process were found to follow a first-order model. researchgate.netnih.gov
Synthetic Methodologies for Dapagliflozin Impurity a
Laboratory-Scale Synthesis for Reference Standard and Mechanistic Studies
The laboratory-scale synthesis of Dapagliflozin (B1669812) impurity A is crucial for providing a reference standard for its identification and quantification in drug batches. These syntheses also allow for mechanistic studies of its formation.
Utilization of D-Glucose as a Raw Material
A common and logical starting point for the synthesis of Dapagliflozin impurity A is D-glucose. google.comwipo.int This approach is based on the structural similarity between the glucose moiety of the impurity and the readily available D-glucose. A patented method describes the use of D-glucose as the initial raw material to produce Dapagliflozin impurities, providing a foundation for research on related substances. google.com
Reaction Sequences for Impurity A Synthesis
The synthesis from D-glucose involves a sequence of chemical reactions to build the final molecule of this compound. A typical reaction sequence includes:
Aldehyde Group Protection: The aldehyde group of D-glucose is protected, for instance, by reacting it with ethanethiol. google.comwipo.int
Benzylation: Benzyl (B1604629) groups are added to protect the hydroxyl groups of the glucose molecule. google.comwipo.int
Removal of Ethanethiol: The protecting group on the anomeric carbon is removed. google.comwipo.int
Condensation: The protected glucose derivative is condensed with an appropriate aryl component. google.comwipo.intgoogle.com
Debenzylation: The benzyl protecting groups are removed to yield the final impurity. google.comwipo.int
This multi-step process provides a reliable method for obtaining Dapagliflozin impurities for research purposes. google.com
Isomer-Specific Synthesis Routes
To obtain specific isomers of Dapagliflozin impurities, more targeted synthetic routes are employed. These routes often start with different precursors to control the final stereochemistry and substitution pattern of the molecule.
One such method begins with 2-chloro-5-bromobenzoic acid . unifiedpatents.comgoogle.com This starting material undergoes a series of reactions including acylation, Friedel-Crafts alkylation, carbonyl reduction, condensation, and methoxy (B1213986) removal to yield the desired Dapagliflozin isomer impurity. unifiedpatents.comgoogle.com The Friedel-Crafts acylation is a key step in forming the diaryl ketone intermediate. sci-hub.se
Another important reaction in some synthetic pathways is the Suzuki coupling , which is a cross-coupling reaction used to form carbon-carbon bonds. While not explicitly detailed for Impurity A in the provided context, it is a common strategy in the synthesis of related C-aryl glycosides.
The table below summarizes some of the key reactions and starting materials used in the synthesis of Dapagliflozin and its impurities.
| Reaction Type | Starting Materials/Reagents | Intermediate/Product | Reference |
| Aldehyde Group Protection | D-Glucose, Ethanethiol | Thioacetal derivative | google.comwipo.int |
| Benzylation | Protected Glucose | Benzylated glucose derivative | google.comwipo.int |
| Condensation | Protected Glucose Derivative, Aryl Component | C-aryl glycoside | google.comwipo.intgoogle.com |
| Friedel-Crafts Acylation | 2-chloro-5-bromobenzoic acid | Diaryl ketone | unifiedpatents.comgoogle.comsci-hub.se |
| Carbonyl Reduction | Diaryl ketone | Diaryl methane | unifiedpatents.comgoogle.com |
Purification Techniques for Synthesized Impurity A
After synthesis, this compound must be purified to a high degree to serve as an accurate reference standard. Common purification techniques include:
Chromatography: High-performance liquid chromatography (HPLC) is a widely used method for separating and purifying impurities from the main compound. alentris.orgjneonatalsurg.com Different chromatographic conditions, such as the choice of column and mobile phase, are optimized to achieve the best separation. researchgate.net
Crystallization: Crystallization is another effective method for purifying solid compounds. lookchem.com A disclosed purification method for Dapagliflozin involves dissolving the crude product in an organic solvent, adding a polar reagent to form a solid through crystallization, and then further refining the product. patsnap.com This process can significantly improve the purity of the final compound. patsnap.com For instance, a crude product with 75% purity can be refined to over 98% purity through this method. patsnap.com
Recrystallization: This technique is often employed to further enhance the purity of the crystallized solid. alentris.org
The selection of the purification method depends on the physical and chemical properties of the impurity and the desired level of purity.
Advanced Analytical Characterization and Quantification of Dapagliflozin Impurity a
Chromatographic Separation Methodologies
Chromatographic techniques are fundamental in the pharmaceutical industry for separating and analyzing complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods utilized for the impurity profiling of Dapagliflozin (B1669812).
HPLC is a versatile and widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds, making it ideal for the analysis of Dapagliflozin and its impurities.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for the analysis of Dapagliflozin and its impurities. researchgate.netijarmps.orgcuestionesdefisioterapia.comijpsjournal.comijisrt.comijpsjournal.comekb.eg In RP-HPLC, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar (hydrophilic). This allows for the effective separation of Dapagliflozin from its more polar or less polar impurities.
Several studies have reported the development of sensitive and specific RP-HPLC methods for the determination of Dapagliflozin and its related substances. researchgate.netinnovareacademics.in These methods are crucial for routine quality control and stability testing of the drug product. The methods are validated according to the International Council for Harmonisation (ICH) guidelines to ensure their accuracy, precision, linearity, specificity, and robustness. researchgate.netijarmps.orginnovareacademics.in
A typical RP-HPLC method for Dapagliflozin impurity analysis involves the use of a C18 or C8 column as the stationary phase and a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), as the mobile phase. ijpsjournal.comnih.gov Detection is commonly performed using an ultraviolet (UV) detector at a specific wavelength, often around 224 nm or 245 nm, where Dapagliflozin and its impurities exhibit significant absorbance. researchgate.netscispace.com
The successful separation of Dapagliflozin from its impurities, particularly Impurity A, is highly dependent on the selection of the appropriate column chemistry and the optimization of the mobile phase.
Column Chemistry:
The choice of the stationary phase is critical for achieving the desired resolution. C18 columns, which have octadecylsilane (B103800) bonded to the silica (B1680970) support, are widely used for the analysis of Dapagliflozin and its impurities due to their hydrophobic nature and ability to provide good separation for a wide range of compounds. researchgate.netinnovareacademics.in Other column chemistries, such as C8, phenyl, and cyano, may also be employed depending on the specific separation requirements. The particle size of the column packing material also plays a role, with smaller particle sizes (e.g., 5 µm) generally providing higher efficiency and better resolution. researchgate.netscispace.com
Mobile Phase Optimization:
The mobile phase composition, including the type of organic solvent, the pH of the aqueous buffer, and the gradient profile, is carefully optimized to achieve the best possible separation.
Organic Solvent: Acetonitrile and methanol are the most commonly used organic modifiers in the mobile phase. researchgate.netijpsjournal.com The ratio of the organic solvent to the aqueous buffer is adjusted to control the retention time and resolution of the analytes.
Buffer and pH: The pH of the aqueous component of the mobile phase can significantly influence the retention and peak shape of ionizable compounds. For Dapagliflozin and its impurities, buffers such as phosphate (B84403) or acetate (B1210297) are often used to maintain a constant pH. ijarmps.orginnovareacademics.in The pH is typically adjusted to a value that ensures the analytes are in a single ionic form, leading to sharp and symmetrical peaks.
Additives: Additives like triethylamine (B128534) may be included in the mobile phase to improve peak shape by masking residual silanol (B1196071) groups on the silica support. researchgate.net
Table 1: Examples of RP-HPLC Methods for Dapagliflozin Impurity A Analysis
| Parameter | Method 1 | Method 2 |
| Column | Hypersil BDS C18 (250 mm x 4.6 mm, 5 µm) researchgate.net | Develosil ODS HG-5 RP C18 (15 cm x 4.6 mm, 5 µm) ijarmps.org |
| Mobile Phase A | Buffer pH 6.5 researchgate.net | Phosphate buffer (0.02M, pH 3.6) ijarmps.org |
| Mobile Phase B | Acetonitrile:Water (90:10) researchgate.net | Methanol ijarmps.org |
| Elution | Gradient researchgate.net | Isocratic (45:55 v/v) ijarmps.org |
| Flow Rate | 1.0 mL/min researchgate.net | 1.0 mL/min ijarmps.org |
| Detection | 245 nm researchgate.net | 255 nm ijarmps.org |
| Impurity A Retention Time | 2.72 min researchgate.net | Not Specified |
Both gradient and isocratic elution strategies are employed in the HPLC analysis of Dapagliflozin and its impurities.
Isocratic Elution: In this mode, the composition of the mobile phase remains constant throughout the analysis. ijarmps.org Isocratic methods are simpler to develop and are often used for routine quality control when the impurities have similar retention characteristics to the main compound. A study utilized an isocratic mobile phase of Methanol and Phosphate buffer (45:55 v/v) for the estimation of Dapagliflozin. ijarmps.org
Gradient Elution: This strategy involves changing the composition of the mobile phase during the chromatographic run. researchgate.net Gradient elution is particularly useful for analyzing samples containing a complex mixture of impurities with a wide range of polarities. By gradually increasing the proportion of the organic solvent, strongly retained compounds can be eluted more quickly, reducing the analysis time and improving peak shape. A method for separating Dapagliflozin and six of its impurities, including Impurity A, utilized a gradient program with a buffer at pH 6.5 as mobile phase A and a mixture of acetonitrile and water as mobile phase B. researchgate.net
When an impurity is detected at a level that requires further characterization, preparative chromatography is employed to isolate a sufficient quantity of the pure impurity. scispace.com This technique is a scaled-up version of analytical HPLC, using larger columns and higher flow rates to handle larger sample loads.
The isolated impurity can then be subjected to various spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy, to elucidate its chemical structure. scispace.com In one study, preparative chromatography was used to isolate three impurities of Dapagliflozin that exceeded the acceptable limits, allowing for their subsequent characterization. scispace.com
While HPLC is the primary technique for non-volatile impurities like Impurity A, Gas Chromatography (GC) is essential for the analysis of volatile organic impurities, often referred to as residual solvents. alentris.org These solvents are used in the synthesis of the drug substance and must be controlled within strict limits in the final product.
A headspace GC (HS-GC) method coupled with a Flame Ionization Detector (FID) has been developed for the determination of several residual solvents in Dapagliflozin. This method allows for the sensitive and accurate quantification of volatile impurities such as methanol, ethanol, dichloromethane, and toluene (B28343). The separation is typically achieved on a capillary column with a suitable stationary phase, such as DB-624.
Table 2: GC Method for Residual Solvent Analysis in Dapagliflozin
| Parameter | Method Details |
| Technique | Headspace Gas Chromatography (HS-GC) with Flame Ionization Detector (FID) |
| Column | Agilent DB-624 (30m, 0.530mm, 3.0µm) |
| Carrier Gas | Nitrogen |
| Diluent | Dimethyl sulfoxide (B87167) (DMSO) |
| Analytes | Methanol, ethanol, ether, acetonitrile, dichloromethane, n-hexane, ethyl acetate, tetrahydrofuran, and toluene |
| Run Time | 20 minutes |
Other Advanced Chromatographic Techniques (e.g., SFC, HILIC, CE)
While Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone for pharmaceutical impurity profiling, other advanced chromatographic techniques offer alternative selectivity and efficiency for challenging separations.
Supercritical Fluid Chromatography (SFC): This technique uses a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC can offer faster separations and reduced solvent consumption compared to HPLC. While its application for the specific analysis of this compound is not extensively detailed in publicly available literature, its utility in separating structurally similar compounds, including isomers, makes it a potentially valuable tool for resolving Dapagliflozin from its related substances.
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a variation of normal-phase liquid chromatography that is well-suited for the separation of polar and hydrophilic compounds. Given the polar nature of the glucose moiety in Dapagliflozin and its impurities, HILIC could provide a different separation mechanism compared to RP-HPLC, potentially resolving impurities that are difficult to separate using conventional C18 columns.
Capillary Electrophoresis (CE): CE separates molecules in a capillary based on their charge-to-size ratio. It is a high-efficiency separation technique that requires minimal sample and solvent. CE methods have been developed for the simultaneous determination of Dapagliflozin along with other antidiabetic drugs like metformin (B114582) and saxagliptin. auctoresonline.orgmdpi.com A capillary electrophoretic method coupled with a diode-array detector (CE-DAD) has been validated for this purpose, utilizing a fused silica capillary and a phosphate buffer. auctoresonline.org While these methods demonstrate the suitability of CE for analyzing Dapagliflozin in complex mixtures, specific applications tailored to the quantification and separation of this compound from the active pharmaceutical ingredient (API) require further development. auctoresonline.orgresearchgate.net
Spectroscopic and Hyphenated Techniques for Structural Elucidation
The definitive identification and characterization of an impurity require spectroscopic techniques, often coupled with chromatographic separation.
Mass Spectrometry (MS) Applications
Mass spectrometry is an indispensable tool for obtaining molecular weight and structural information with high sensitivity.
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are fundamental to impurity identification. After separation by LC, the impurity is ionized, and its mass-to-charge ratio (m/z) is determined, providing its molecular weight.
In forced degradation studies of Dapagliflozin, LC-MS/MS has been used to characterize the resulting degradation products (DPs). rasayanjournal.co.in For the parent drug, the protonated molecular ion [M+H]⁺ is observed at an m/z of 409.3. rasayanjournal.co.in The fragmentation pattern, obtained through MS/MS analysis, provides structural clues. A similar analytical approach would be applied to this compound. By isolating the impurity peak chromatographically and subjecting it to MS/MS analysis, a unique fragmentation pattern can be obtained. This pattern, when compared to that of the parent drug, helps to pinpoint the site of modification on the molecule. For example, analysis of Dapagliflozin often involves monitoring the transition of a precursor ion to a specific product ion, such as m/z 426.20 to 107.20 for the ammonium (B1175870) adduct. iosrphr.orgiosrphr.org
Table 1: Example MS/MS Fragmentation Data for Dapagliflozin
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss |
|---|---|---|
| 409.3 | 364.1 | -C₂H₅O |
| 364.1 | 245.2 | -C₆H₁₁O₅ |
| 245.2 | 135.5 | -C₆H₄Cl |
This table is illustrative of the fragmentation analysis applied to Dapagliflozin, based on data from forced degradation studies. A similar analysis would be performed on Impurity A to determine its structure. rasayanjournal.co.in
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 ppm. This precision allows for the determination of the elemental composition of a molecule. nih.gov For an unknown substance like this compound, obtaining an accurate mass is a critical step in proposing a chemical formula, thereby distinguishing it from other potential impurities with the same nominal mass. The capability of HRMS to resolve isotopes and related impurities is crucial for a better understanding of drug quality and safety. nih.gov For Dapagliflozin, HRMS has been used to confirm its elemental composition, demonstrating the power of this technique. blogspot.com
Table 2: HRMS Data for Dapagliflozin
| Compound | Formula | Ion Type | Calculated Mass (m/z) | Found Mass (m/z) |
|---|---|---|---|---|
| Dapagliflozin | C₂₁H₂₅ClNaO₆ | [M+Na]⁺ | 431.1237 | 431.1234 |
This data for the parent compound illustrates the high accuracy of HRMS, a technique essential for determining the elemental formula of Impurity A. blogspot.com
Electrospray Ionization (ESI) is a soft ionization technique commonly used in LC-MS. The selection of either positive or negative ionization mode is crucial and depends on the chemical nature of the analyte.
Positive Ion Mode: For Dapagliflozin and its related substances, positive ESI mode is frequently used to generate protonated molecules ([M+H]⁺) or adducts with ions from the mobile phase, such as ammonium ([M+NH₄]⁺) or sodium ([M+Na]⁺). rasayanjournal.co.inuobaghdad.edu.iq Many LC-MS/MS methods for Dapagliflozin operate in positive mode, monitoring transitions like m/z 426.20 ([M+NH₄]⁺) to a product ion. iosrphr.orgiosrphr.org
Negative Ion Mode: In certain applications, particularly for quantitative bioanalysis, negative ion mode can offer superior sensitivity. nih.gov For Dapagliflozin, a method was developed using negative ion ESI to detect acetate adducts ([M+CH₃COO]⁻). nih.gov This approach was chosen because Dapagliflozin readily forms adducts, and this specific mode provided a five-fold improvement in assay sensitivity. nih.govnih.gov The choice of ionization mode for analyzing this compound would be empirically determined to achieve the best sensitivity and ionization efficiency for that specific molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment (¹H NMR, ¹³C NMR, 2D NMR)
While MS provides information on molecular weight and elemental composition, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for unambiguous structural elucidation. researchgate.net It provides detailed information about the chemical environment of individual atoms (¹H and ¹³C) and their connectivity.
For the structural confirmation of this compound, its NMR spectra would be acquired and compared against the spectra of a well-characterized Dapagliflozin reference standard. daicelpharmastandards.com Differences in chemical shifts, splitting patterns, or the appearance of new signals would indicate the location and nature of the structural modification.
¹H NMR: Provides information on the number of different types of protons and their neighboring protons.
¹³C NMR: Provides information on the number of different types of carbon atoms in the molecule.
2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons, between protons and carbons, and across multiple bonds, respectively. This allows for the complete and definitive assignment of the impurity's structure.
Studies involving the forced degradation of Dapagliflozin have utilized NMR to characterize the resulting impurities, confirming its power in structural determination. researchgate.net
Table 3: ¹H and ¹³C NMR Spectral Data for Dapagliflozin
| ¹H NMR (500 MHz, CD₃OD) | ¹³C NMR (125 MHz, CD₃OD) |
|---|---|
| δ 7.33 (d, J = 6.0, 1H) | δ 158.8 |
| δ 7.31 (d, J = 2.2, 1H) | δ 140.0 |
| δ 7.31 (dd, J = 2.2, 6.0, 1H) | δ 139.9 |
| δ 7.07 (d, J = 8.8, 2H) | δ 134.4 |
| δ 6.78 (d, J = 8.8, 2H) | δ 132.9 |
| δ 4.07–3.90 (m, 7H) | δ 131.9 |
| δ 3.85 (d, J = 10.6, 1H) | δ 130.8 |
| δ 3.69 (dd, J = 5.3, 10.6, 1H) | δ 130.1 |
| δ 3.42–3.25 (m, 4H) | δ 128.2 |
| δ 1.34 (t, J = 7.0, 3H) | δ 115.5 |
| δ 82.9 | |
| δ 82.2 | |
| δ 79.7 | |
| δ 76.4 | |
| δ 71.9 | |
| δ 64.5 | |
| δ 63.1 | |
| δ 39.2 | |
| δ 15.2 |
This reference data for the parent Dapagliflozin molecule serves as a benchmark for comparison when analyzing the NMR spectra of Impurity A. blogspot.com
Table of Chemical Compounds Mentioned
| Compound Name | Role/Context |
|---|---|
| Dapagliflozin | Active Pharmaceutical Ingredient (API) |
| This compound | Subject of analysis |
| Acetonitrile | Chromatographic mobile phase component |
| Water | Chromatographic mobile phase component |
| Carbon Dioxide | Supercritical fluid chromatography mobile phase |
| Metformin | Antidiabetic drug, used in combined analysis |
| Saxagliptin | Antidiabetic drug, used in combined analysis |
| Ammonium Acetate | Mobile phase additive/buffer |
| Formic Acid | Mobile phase additive |
| Methanol | Solvent, mobile phase component |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful technique used to identify the functional groups present in a molecule, thereby aiding in its structural elucidation. For Dapagliflozin and its related impurities, Fourier-Transform Infrared (FT-IR) spectroscopy is employed to confirm their molecular structure by analyzing the absorption of infrared radiation, which causes molecular vibrations at specific frequencies corresponding to different functional groups. mdpi.comresearchgate.net
While a specific, isolated spectrum for this compound is not detailed in publicly available literature, the methodology for its analysis is well-established. The process involves isolating the impurity, often through techniques like preparative chromatography, and then analyzing it. scispace.com The resulting IR spectrum would be compared against the spectrum of pure Dapagliflozin to identify any structural differences. For instance, the FT-IR spectrum of pure Dapagliflozin shows characteristic vibrational bands, including an O-H stretching vibration around 3352 cm⁻¹. mdpi.comresearchgate.net Any shift, disappearance, or appearance of new bands in the spectrum of Impurity A would indicate specific structural modifications, confirming its identity and distinguishing it from the parent drug and other related substances. mdpi.comresearchgate.net The samples are typically prepared as a potassium bromide (KBr) dispersion and scanned over a range of 4000-400 cm⁻¹. scispace.comijrti.org
Ultraviolet-Visible (UV-Vis) Spectrophotometry as a Detection Principle
Ultraviolet-Visible (UV-Vis) spectrophotometry serves as a fundamental detection principle in the most common analytical technique for quantifying Dapagliflozin and its impurities: High-Performance Liquid Chromatography (HPLC). researchgate.netinnovareacademics.in Molecules with chromophores, such as the aromatic rings present in Dapagliflozin and its impurities, absorb light in the UV-Vis region. This property allows for their detection and quantification as they elute from the HPLC column.
The selection of an appropriate detection wavelength is crucial for sensitivity and specificity. Analytical methods for Dapagliflozin and its related substances, including Impurity A, utilize various UV wavelengths depending on the specific method's mobile phase and conditions. Wavelengths such as 224 nm, 225 nm, and 245 nm are frequently reported for the analysis of Dapagliflozin and its impurities. scispace.comresearchgate.netrecentscientific.comnih.govinnovareacademics.in The response (absorbance) is directly proportional to the concentration of the impurity in the sample, enabling accurate quantification based on a calibration curve.
Analytical Method Development and Validation Principles for Impurity A
The development and validation of analytical methods are governed by International Council for Harmonisation (ICH) guidelines to ensure that the method is suitable for its intended purpose. For this compound, this involves demonstrating that the chosen method, typically a stability-indicating RP-HPLC method, is specific, linear, precise, accurate, and sensitive.
Specificity and Selectivity Studies
Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as other impurities, degradation products, or matrix components. In the context of this compound, the method must demonstrate that the peak corresponding to Impurity A is well-resolved from the peaks of Dapagliflozin and other known impurities (e.g., Impurities B, C, D, E, and F).
A validated HPLC method has demonstrated successful separation of Dapagliflozin and six of its impurities. researchgate.netinnovareacademics.in The specificity of the method was confirmed by achieving good resolution between all peaks. In this specific method, this compound eluted at a retention time of 2.72 minutes, distinct from Dapagliflozin (16.95 minutes) and other impurities, with no interference from the blank or placebo solutions. researchgate.netinnovareacademics.in
Linearity and Range Determination
Linearity demonstrates the ability of the analytical method to obtain test results that are directly proportional to the concentration of the analyte within a given range. This is determined by preparing a series of solutions of Impurity A at different known concentrations and analyzing them. The peak areas are then plotted against the respective concentrations, and a linear regression analysis is performed.
For this compound, linearity has been established over a specific concentration range. The correlation coefficient (r²) obtained from the regression analysis is a key indicator of the fit of the data points to the straight line. A value close to 1.000 indicates a strong linear relationship.
| Parameter | This compound |
|---|---|
| Concentration Range (µg/mL) | 0.26–2.00 |
| Correlation Coefficient (r²) | 0.9998 |
| Slope | 29845 |
| Y-Intercept | 1246.3 |
Data derived from research on the determination of dapagliflozin and its impurities. researchgate.netresearchgate.net
Precision and Accuracy Assessment (Repeatability, Intermediate Precision)
Precision evaluates the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically assessed at two levels:
Repeatability (Intra-day precision): The analysis is performed by one analyst on one instrument over a short period.
Intermediate Precision (Inter-day precision/Ruggedness): The analysis is performed by different analysts, on different days, or with different equipment.
Precision is expressed as the Relative Standard Deviation (%RSD) of the results. For Impurity A, the %RSD values for both repeatability and intermediate precision were found to be well within the acceptable limits, indicating a high degree of precision. researchgate.net
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of Impurity A standard is added (spiked) into a sample matrix at different concentration levels (e.g., 50%, 100%, and 150%). The percentage of the spiked amount that is recovered by the analytical method is then calculated. A high percentage recovery indicates an accurate method. Studies have shown recovery for Dapagliflozin impurities to be in the range of 96.76–103.96%. researchgate.net
| Validation Parameter | Level | Result for Impurity A |
|---|---|---|
| Accuracy (% Recovery) | 50% | 101.32% |
| 100% | 100.25% | |
| 150% | 99.86% | |
| Precision (% RSD) | Repeatability (n=6) | 0.9 |
Data derived from validation studies of analytical methods for Dapagliflozin impurities. researchgate.net
Sensitivity Parameters: Limit of Detection (LOD) and Limit of Quantification (LOQ)
The sensitivity of an analytical method is established by determining its Limit of Detection (LOD) and Limit of Quantification (LOQ).
LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
These values are crucial for determining trace levels of impurities. They are typically calculated based on the standard deviation of the response and the slope of the calibration curve. The low LOD and LOQ values established for this compound demonstrate that the analytical method is highly sensitive and suitable for detecting the impurity at very low concentration levels, ensuring compliance with regulatory requirements. researchgate.net
| Parameter | Result for Impurity A (µg/mL) |
|---|---|
| Limit of Detection (LOD) | 0.065 |
| Limit of Quantification (LOQ) | 0.20 |
Data derived from sensitivity analysis in validated HPLC methods for Dapagliflozin impurities. researchgate.net
Robustness and Ruggedness Testing of Analytical Methods
Robustness and ruggedness are essential validation characteristics that demonstrate the reliability of an analytical method under various conditions. Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. europa.eu Ruggedness is a measure of the method's reproducibility when tested under varied conditions, such as by different analysts, on different instruments, or in different laboratories.
For the analysis of Dapagliflozin and its impurities, including Impurity A, robustness is typically assessed by intentionally altering chromatographic conditions and observing the effect on the results. researchgate.netresearchgate.net Common parameters that are varied include:
Flow rate of the mobile phase: Typically varied by ±0.1 mL/min or ±0.2 mL/min. researchgate.netpharmahealthsciences.netijprajournal.com
Mobile phase composition: The ratio of organic to aqueous phase is slightly changed, for example, by ±2% or ±5%. researchgate.netliu.edu
Column temperature: The temperature of the chromatographic column is adjusted, often by ±5°C. researchgate.net
Wavelength of detection: The UV detector wavelength is slightly modified, for instance, by ±2 nm or ±3 nm. ijprajournal.comderpharmachemica.com
The results of these variations are then evaluated against system suitability criteria, such as retention time, peak tailing, and resolution between Dapagliflozin and its impurities. The relative standard deviation (%RSD) of the results should remain within acceptable limits, typically less than 2%, to confirm the method's robustness. pharmahealthsciences.net
The following table illustrates typical parameters and variations tested during the robustness study of an HPLC method for Dapagliflozin and its impurities.
| Parameter | Original Value | Variation | Acceptance Criteria |
| Flow Rate | 1.0 mL/min | ± 0.2 mL/min | System suitability parameters met; %RSD < 2.0% |
| Column Temperature | 35 °C | ± 5 °C | System suitability parameters met; %RSD < 2.0% |
| Mobile Phase Composition | Acetonitrile:Water (50:50) | ± 2% Acetonitrile | System suitability parameters met; %RSD < 2.0% |
| Detection Wavelength | 224 nm | ± 2 nm | System suitability parameters met; %RSD < 2.0% |
This table is a representation of typical data found in method validation studies. researchgate.netijprajournal.comliu.edu
System Suitability Testing
System Suitability Testing (SST) is an integral part of any analytical chromatographic method. It is performed before the analysis of any samples to verify that the chromatographic system is adequate for the intended analysis. ijpsjournal.com For the determination of this compound, SST is crucial to ensure that the system can adequately separate the impurity from Dapagliflozin and other related substances.
Standard solutions are injected multiple times (typically five or six replicates), and key performance indicators are calculated. ijpsjournal.com These parameters and their typical acceptance criteria include:
Theoretical Plates (N): A measure of column efficiency. A higher number of theoretical plates indicates better separation efficiency. The acceptance criterion is often set to be greater than 2000 or 5000. researchgate.netscispace.com
Tailing Factor (T): Measures the symmetry of the chromatographic peak. A value of 1 indicates a perfectly symmetrical peak. The typical acceptance limit is not more than 2.0, and often less than 1.5. researchgate.netscispace.com
Resolution (Rs): Indicates the degree of separation between two adjacent peaks. For impurity analysis, the resolution between the active ingredient peak and the closest eluting impurity peak is critical. A resolution value greater than 1.5 or 2.0 is generally required to ensure accurate quantification. researchgate.netscispace.com
Relative Standard Deviation (%RSD) for Replicate Injections: The precision of the system is evaluated by calculating the %RSD for the peak areas and retention times of replicate injections of a standard solution. The acceptance criterion for peak area is typically not more than 2.0%. ijpsjournal.com
The following table summarizes common system suitability parameters and their acceptance criteria for methods analyzing Dapagliflozin and its impurities.
| Parameter | Acceptance Criteria | Purpose |
| Theoretical Plates (N) | > 2000 | Ensures column efficiency and good separation. |
| Tailing Factor (T) | ≤ 2.0 | Confirms peak symmetry, which is important for accurate integration. |
| Resolution (Rs) | > 1.5 | Guarantees sufficient separation between adjacent peaks for reliable quantification. |
| %RSD of Peak Area (n=5) | ≤ 2.0% | Demonstrates the precision of the analytical system. |
This table represents typical system suitability requirements as per pharmacopeial standards and validation reports. researchgate.netscispace.com
Compliance with ICH Validation Guidelines (e.g., ICH Q2 R1)
The validation of analytical procedures for pharmaceuticals is governed by internationally harmonized guidelines to ensure that methods are suitable for their intended purpose. europa.eu The International Council for Harmonisation (ICH) guideline Q2(R1), "Validation of Analytical Procedures: Text and Methodology," provides a comprehensive framework for validating analytical methods. fda.govgmp-compliance.orgich.org
Analytical methods developed for the quantification of this compound must be validated in accordance with these guidelines. liu.edunih.goveurekaselect.com The objective is to demonstrate that the procedure is specific, accurate, precise, linear, and robust over a specified range. europa.eu
The validation process as per ICH Q2(R1) for an impurity quantification method involves evaluating the following characteristics:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as other impurities, degradants, or placebo components. ich.org This is often demonstrated by showing that there is no interference at the retention time of Impurity A and by achieving adequate resolution from other peaks. europa.euresearchgate.net
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. europa.eu
Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed by recovery studies. derpharmachemica.com
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). derpharmachemica.com
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. derpharmachemica.com
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy. derpharmachemica.com
Robustness: As detailed in section 4.3.5, this assesses the method's reliability with respect to deliberate variations in its parameters. europa.eu
Successful validation according to ICH Q2(R1) ensures that the analytical method for this compound is reliable and suitable for its use in a quality control environment. liu.edunih.gov
Strategic Management and Regulatory Framework for Dapagliflozin Impurity a
Impurity Profiling Methodologies in Drug Development
Impurity profiling is a critical component of drug development, providing a detailed fingerprint of all potential and actual impurities present in an active pharmaceutical ingredient (API) and the finished drug product. alentris.org For Dapagliflozin (B1669812), this process is essential for regulatory approval and ongoing quality control, ensuring the safety and efficacy of the medication. alentris.orgcymitquimica.com
Establishment of Comprehensive Impurity Profiles for Dapagliflozin API and Drug Product
The establishment of a comprehensive impurity profile for Dapagliflozin involves the use of highly sensitive analytical techniques to detect, identify, and quantify impurities. daicelpharmastandards.com High-Performance Liquid Chromatography (HPLC) is a primary method used for this purpose. alentris.orgresearchgate.net One validated HPLC method successfully separated Dapagliflozin from six of its known impurities, including Impurity A. researchgate.netinnovareacademics.in
These analytical methods are designed to be specific, accurate, and robust, allowing for the reliable determination of impurity levels. innovareacademics.in In one such study, the chromatographic separation was achieved using a Hypersil BDS C18 column with a gradient mobile phase program, ensuring a clear resolution between Dapagliflozin and its related substances. researchgate.netinnovareacademics.in The use of detectors like a Photo Diode Array (PDA) allows for the identification of impurities by their UV absorption spectra. scispace.com Furthermore, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed to determine the molecular weight of impurities and degradation products, aiding in their structural elucidation. daicelpharmastandards.comscispace.comresearchgate.net
The table below details the chromatographic parameters from a study that successfully separated Dapagliflozin and its impurities.
| Compound | Retention Time (minutes) |
|---|---|
| Dapagliflozin Impurity A | 2.72 |
| Dapagliflozin Impurity B | 7.82 |
| Dapagliflozin Impurity C | 10.58 |
| Dapagliflozin | 16.95 |
| Dapagliflozin Impurity D | 21.11 |
| Dapagliflozin Impurity E | 30.37 |
| Dapagliflozin Impurity F | 34.36 |
Comparison of Impurity Profiles Across Different Synthetic Routes and Manufacturing Batches
The profile of impurities in Dapagliflozin can vary depending on the specific synthetic route and the consistency of the manufacturing process across different batches. daicelpharmastandards.com Impurities can arise from starting materials, intermediates, by-products from side reactions, or reagents used in the synthesis. alentris.orgresearchgate.net For example, impurities such as 5-Bromo-2-chlorobenzoic acid and 4-Bromo-1-chloro-2-(4-ethoxybenzyl) benzene (B151609) are known process-related impurities that can be present in the final product if not adequately controlled. researchgate.netresearchgate.net
Different synthetic strategies may lead to the formation of different types or levels of impurities. lookchem.com An early synthesis route involved a tetra-acetylated intermediate that was stable and crystalline, allowing for effective purification; however, the additional protection and deprotection steps made the process less efficient for industrial-scale production. lookchem.com Newer, more concise routes have been developed to improve efficiency, but these require careful control to manage the impurity profile. lookchem.com Comparing impurity profiles between batches is a key aspect of quality control, ensuring that the manufacturing process is consistent and reproducible. europa.eu
Evaluation of Impurity Profile Changes During Stability Studies
Stability studies are crucial for identifying degradation products that can form over time or under specific environmental conditions. alentris.org These studies involve subjecting the Dapagliflozin API and drug product to stress conditions such as heat, humidity, light, and acidic or alkaline environments, as mandated by ICH guidelines. researchgate.netamazonaws.com
Forced degradation studies on Dapagliflozin have shown that the drug is susceptible to degradation under acidic and alkaline conditions, leading to the formation of specific degradation products. amazonaws.comresearchgate.net However, the drug has demonstrated stability under oxidative, thermal, and photolytic stress. amazonaws.com By analyzing the drug under these stress conditions, a comprehensive degradation pathway can be established. nih.govresearchgate.net This information is vital for determining appropriate storage conditions and shelf-life for the drug product to prevent the formation of impurities like Impurity A. alentris.org
The following table summarizes the findings from a forced degradation study of Dapagliflozin.
| Stress Condition | Observation |
|---|---|
| Acid Hydrolysis | Degradation observed, degradation products formed. amazonaws.comresearchgate.net |
| Alkaline Hydrolysis | Degradation observed, degradation products formed. amazonaws.comresearchgate.net |
| Oxidative (H₂O₂) | No significant degradation observed. amazonaws.com |
| Thermal | No significant degradation observed. amazonaws.com |
| Photolytic | No significant degradation observed. amazonaws.com |
Control Strategies for Minimizing this compound Levels
Effective control strategies are implemented throughout the manufacturing process to minimize the levels of this compound and other related substances. These strategies focus on optimizing the chemical synthesis and employing advanced purification techniques.
Process Optimization in Chemical Synthesis to Reduce Impurity Formation
Optimizing the synthetic process is a primary strategy to prevent the formation of impurities. alentris.org This can involve modifying reaction conditions, such as temperature, solvents, and catalysts, to favor the formation of the desired product and minimize side reactions. alentris.org For instance, a continuous flow synthesis method for Dapagliflozin has been developed that significantly shortens reaction times and improves process safety. acs.org This method also minimizes the formation of impurities by reducing the impact of environmental moisture, a critical factor in certain reaction steps. lookchem.comacs.org
Control over the quality of starting materials and intermediates is also paramount. researchgate.neteuropa.eu By ensuring the purity of these materials, the introduction of impurities into the final product can be significantly reduced. researchgate.net For example, controlling the water content during the reduction of a key intermediate was found to be necessary to suppress the formation of side products. lookchem.com
Application of Advanced Purification Techniques (e.g., recrystallization, chromatography)
Following chemical synthesis, advanced purification techniques are employed to remove any remaining impurities, including Impurity A. alentris.org Recrystallization is a common and effective method for purifying the final product or key intermediates. google.com The selection of an appropriate solvent system is critical for successful crystallization. One process describes dissolving a crude intermediate in an ethanol-water mixture at an elevated temperature, followed by gradual cooling to isolate the purified solid. google.com Another improved synthesis route found that a key intermediate could be efficiently crystallized from a mixture of n-propanol and n-heptane, yielding a product with over 98.5% purity. lookchem.com
In cases where impurities are difficult to remove by recrystallization alone, preparative chromatography may be used. scispace.com This technique separates compounds based on their differential partitioning between a stationary phase and a mobile phase, allowing for the isolation of highly pure Dapagliflozin. scispace.com For instance, when certain impurities exceeded acceptable limits in some batches, they were successfully isolated using preparative chromatography for characterization. scispace.comuobaghdad.edu.iq
Implementation of Quality by Design (QbD) Principles in Impurity Control
The control of impurities, such as this compound, is a critical aspect of pharmaceutical manufacturing, directly impacting the safety and efficacy of the final drug product. nih.gov The implementation of Quality by Design (QbD) principles offers a systematic and science-based approach to ensure and maintain the quality of pharmaceuticals. thaiscience.inforesearchgate.net QbD is a proactive methodology that begins with predefined objectives and emphasizes product and process understanding and control, based on sound science and quality risk management. researchgate.net
The core of the QbD approach in controlling this compound involves several key steps:
Defining the Quality Target Product Profile (QTPP): This involves identifying the critical quality attributes (CQAs) of the Dapagliflozin drug substance, including the acceptable level for Impurity A. The CQA for an impurity is its concentration, which must be maintained below a qualified safety threshold.
Identifying Critical Process Parameters (CPPs): Through a systematic evaluation of the manufacturing process, CPPs that could potentially impact the formation and level of Impurity A are identified. nih.gov This requires a deep understanding of the chemical reactions and potential side reactions in the synthesis of Dapagliflozin. ikev.org
Establishing a Design Space: A design space is the multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality. thaiscience.info For Impurity A, this would mean defining the ranges for temperature, pressure, reaction time, and raw material specifications within which the impurity remains below its specified limit.
Implementing a Control Strategy: A planned set of controls, derived from product and process understanding, that assures process performance and product quality. thaiscience.info This includes in-process controls and real-time monitoring to ensure the process remains within the design space, thereby consistently limiting the presence of this compound.
Lifecycle Management and Continuous Improvement: The QbD approach is not static. It involves continuous monitoring and improvement of the manufacturing process throughout the product's lifecycle to ensure consistent quality. thaiscience.info
By applying QbD principles, manufacturers can move from a reactive "testing for quality" approach to a proactive "building in quality" paradigm, ensuring that impurities like this compound are consistently controlled. researchgate.net
Risk-Based Approaches for Impurity Management
The process involves:
Risk Identification: This step involves identifying potential sources and pathways for the formation of this compound. This could include starting materials, intermediates, by-products, degradation products, or reagents used in the synthesis. jpionline.orglaegemiddelstyrelsen.dk
Risk Analysis: The identified risks are evaluated to understand their potential impact on patient safety and drug product quality. europa.eu For Impurity A, this would involve assessing its toxicological profile, including its potential for mutagenicity or other adverse effects.
Risk Evaluation: This involves comparing the identified and analyzed risk against given risk criteria. europa.eu The level of Impurity A is compared against thresholds established by regulatory guidelines, such as those from the International Council for Harmonisation (ICH). laegemiddelstyrelsen.dk
Risk Control: Actions are implemented to reduce the risks to an acceptable level. This includes optimizing the manufacturing process to minimize the formation of Impurity A, implementing robust analytical methods for its detection and quantification, and setting appropriate specifications.
Risk Communication and Review: Continuous communication and review of risks are essential. europa.eu Any new information regarding this compound, such as new toxicological data or observations of increased levels in manufacturing batches, would trigger a re-evaluation of the risk management strategy. mpa.se
This systematic, risk-based approach ensures that control efforts are focused on the impurities that pose the greatest risk to patient safety, ensuring the quality and safety of Dapagliflozin.
Regulatory Science and Guidelines for Pharmaceutical Impurities
International Council for Harmonisation (ICH) Guidelines Overview
The International Council for Harmonisation (ICH) has developed a series of guidelines to provide a unified standard for the European Union, Japan, and the United States to ensure that safe, effective, and high-quality medicines are developed and registered in the most efficient manner. industrialpharmacist.comich.org These guidelines are critical for the control and management of pharmaceutical impurities. europa.eu
Key ICH Quality Guidelines related to impurities include:
ICH Q3A(R2): Impurities in New Drug Substances. europa.eueuropa.eu
ICH Q3B(R2): Impurities in New Drug Products. europa.eueuropa.eu
ICH Q3C(R9): Guideline for Residual Solvents. industrialpharmacist.comich.org
ICH Q3D(R2): Guideline for Elemental Impurities. industrialpharmacist.comich.org
ICH M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. europa.eueuropa.eu
These guidelines provide a comprehensive framework for the reporting, identification, qualification, and control of different types of impurities, ensuring patient safety. jpionline.orgindustrialpharmacist.com
ICH Q3A (Impurities in New Drug Substances): Reporting, Identification, and Qualification Thresholds
ICH Q3A(R2) provides guidance for the content and qualification of impurities in new drug substances produced by chemical synthesis. europa.eu It establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose (MDD) of the drug substance. slideshare.net Qualification is the process of acquiring and evaluating data that establishes the biological safety of an individual impurity at the specified level. ich.org
For Dapagliflozin, the specific thresholds for Impurity A would be determined by its MDD. The guideline outlines the following general thresholds:
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day intake (whichever is lower) | 0.15% or 1.0 mg/day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Data sourced from ICH Q3A(R2) Guideline. slideshare.net
Reporting Threshold: A limit above which an impurity must be reported in the registration application. ich.org
Identification Threshold: A limit above which an impurity's structure must be determined. ich.orgfda.gov
Qualification Threshold: A limit above which an impurity's safety must be established through toxicological or other studies. ich.orgfda.gov
Any impurity present at a level greater than the identification threshold in any batch manufactured by the proposed commercial process should be identified. ikev.org If Impurity A exceeds the qualification threshold and has not been adequately tested in safety studies, further toxicological evaluation would be required. fda.gov
ICH Q3B (Impurities in New Drug Products)
The ICH Q3B(R2) guideline is a complementary document to ICH Q3A(R2) and addresses impurities in new drug products. slideshare.netfda.gov It specifically focuses on degradation products of the drug substance or reaction products of the drug substance with excipients and/or the immediate container closure system. europa.euslideshare.net
The relevance of ICH Q3B to this compound depends on its origin. If Impurity A is a degradation product that forms during the manufacturing of the final dosage form or during stability studies of the Dapagliflozin drug product, then ICH Q3B would apply. slideshare.net
Key aspects of ICH Q3B include:
Rationale for Reporting: The applicant must summarize the degradation products observed during the manufacturing and stability testing of the new drug product. slideshare.net
Analytical Procedures: Validated analytical procedures must be used to detect degradation products. slideshare.net
Thresholds: Similar to ICH Q3A, this guideline sets thresholds for reporting, identification, and qualification of degradation products in the drug product, which are also based on the maximum daily dose.
Specification: Acceptance criteria for degradation products should be established in the drug product specification based on data from batches manufactured by the proposed commercial process. slideshare.net
Therefore, if this compound is identified as a degradation product in the final tablet formulation, its levels must be controlled according to the thresholds and principles outlined in ICH Q3B.
ICH M7 (Assessment and Control of DNA Reactive (Mutagenic) Impurities) and its Direct Relevance to Impurity A
The ICH M7(R2) guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk. europa.euich.org This guideline is particularly relevant as it applies to all stages of clinical development and focuses on impurities that, due to their high toxic potential, need to be controlled at much lower levels than those specified in ICH Q3A/Q3B. premier-research.com
The direct relevance of ICH M7 to this compound hinges on an assessment of its mutagenic potential. researchgate.net This assessment typically involves:
Hazard Assessment: The structure of Impurity A is evaluated for any structural alerts that might indicate mutagenic potential, often using in silico (computer-based) toxicology assessments. researchgate.net
Classification: Based on the evidence, impurities are categorized into one of five classes. veeprho.com
| Class | Definition | Control Strategy |
| Class 1 | Known mutagenic carcinogens. | Control at or below a compound-specific acceptable limit. |
| Class 2 | Known mutagens with unknown carcinogenic potential. | Control at or below the Threshold of Toxicological Concern (TTC). |
| Class 3 | Alerting structure, no mutagenicity data. | Control at or below the TTC. |
| Class 4 | Alerting structure with sufficient data to suggest non-mutagenicity. | Treat as a non-mutagenic impurity (as per ICH Q3A/B). |
| Class 5 | No structural alerts, or sufficient evidence for absence of mutagenicity. | Treat as a non-mutagenic impurity (as per ICH Q3A/B). |
Data sourced from ICH M7 Guideline principles. veeprho.com
If this compound is identified as a potential mutagenic impurity (Class 1, 2, or 3), it must be controlled at or below the Threshold of Toxicological Concern (TTC) , which is a default acceptable intake of 1.5 µ g/day for long-term treatment. premier-research.com This level is significantly more stringent than the thresholds in ICH Q3A/B. The guideline provides a practical framework for identifying, categorizing, qualifying, and controlling these high-risk impurities to ensure patient safety from potential carcinogenic effects. ich.orgveeprho.com
Compendial Standards and Pharmacopoeial Monographs for Impurity Control
The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of ensuring drug quality, safety, and efficacy. Pharmacopoeias such as the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP) provide official standards for substances for pharmaceutical use. europa.eu These standards include monographs that specify tests, procedures, and acceptance criteria for the control of impurities.
This compound is a specified impurity in the pharmacopoeial monographs for Dapagliflozin. A specified impurity is an impurity that is individually identified and limited with a specific acceptance criterion in the drug substance or drug product specification. mca.gm The establishment of reference standards for this impurity by major pharmacopoeial bodies underscores its importance in the quality control of Dapagliflozin.
The European Directorate for the Quality of Medicines & HealthCare (EDQM) provides a Chemical Reference Substance (CRS) for this compound. edqm.euedqm.eu Similarly, the USP offers a reference standard for what it designates as Dapagliflozin Related Compound A, which is chemically equivalent to the Ph. Eur. Impurity A. usp.org These highly characterized reference standards are essential for the accurate identification and quantification of the impurity during routine quality control testing and for method validation. synthinkchemicals.comaquigenbio.com
The table below summarizes the key identifiers for this compound as referenced in major pharmacopoeias.
| Attribute | European Pharmacopoeia (Ph. Eur.) | United States Pharmacopeia (USP) |
| Designation | This compound | Dapagliflozin Related Compound A chemicea.com |
| Chemical Name | (1S)-1,5-anhydro-1-C-[4-bromo-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol synzeal.comvsquarelifescience.com | (2S,3R,4R,5S,6R)-2-[4-Bromo-3-(4-ethoxybenzyl)phenyl]-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol chemicea.comsynzeal.com |
| CAS Number | 1807632-95-6 edqm.eu | 1807632-95-6 chemicea.com |
| Reference Standard | This compound CRS (Catalogue Code: Y0002486) edqm.euedqm.eu | USP Dapagliflozin Related Compound A RS usp.org |
| Monograph Use | Prescribed for use in Ph. Eur. monographs 3137 and 3175 edqm.eu | Utilized in the Dapagliflozin Propanediol monograph usp.orguspnf.com |
This table provides a summary of information regarding this compound in the European and United States Pharmacopoeias.
Pharmacopoeial monographs for Dapagliflozin outline the specific analytical procedures, such as High-Performance Liquid Chromatography (HPLC), to be used for separating and quantifying Impurity A relative to the active substance. The acceptance criteria (limits) for this and other impurities are set based on data from the manufacturing process, stability studies, and toxicological assessments. regulations.gov The United States Pharmacopeial Convention has noted intentions to revise the Dapagliflozin Propanediol monograph to adopt a two-table format for organic impurities, which separates the listing of relative retention times from the acceptance criteria for enhanced clarity. uspnf.com
Regulatory Expectations for Impurity Control in Marketing Authorization Applications
Regulatory authorities, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have stringent expectations for the control of impurities in new drug substances and products, as detailed in marketing authorization applications. europa.eu These expectations are largely harmonized through the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines.
The primary guidelines governing impurities are ICH Q3A(R2) for impurities in new drug substances and ICH Q3B(R2) for impurities in new drug products. europa.euich.org These documents provide a framework for the reporting, identification, and qualification of impurities.
Reporting, Identification, and Qualification Thresholds: The ICH has established thresholds for impurities based on the maximum daily dose (MDD) of the drug substance. These thresholds determine the level at which an impurity must be reported, identified, and qualified. ich.org
Reporting Threshold: The level above which an impurity must be reported in a marketing authorization application. ich.org
Identification Threshold: The level above which the structure of an impurity must be confirmed. ich.org
Qualification Threshold: The level above which an impurity's biological safety must be established. fda.gov
The table below outlines the standard ICH Q3A thresholds.
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
This table summarizes the ICH Q3A(R2) thresholds for reporting, identifying, and qualifying impurities in a new drug substance based on the maximum daily dose. ich.orgfda.gov
For a marketing authorization application for a product containing Dapagliflozin, the manufacturer must provide a detailed summary of the actual and potential impurities, including this compound. mca.gm The application must include data from batches manufactured by the proposed commercial process to establish the impurity profile. regulations.gov
Qualification of Impurities: Qualification is the process of acquiring and evaluating data to establish the biological safety of an individual impurity at the specified level. fda.gov For a specified impurity like this compound, the applicant must justify the proposed acceptance criterion. An impurity is considered qualified under several conditions:
When its concentration in the drug substance or product does not exceed the level observed in batches used in pivotal clinical trials or safety studies. mca.gm
If the impurity is also a significant metabolite in animal or human studies. mca.gmregulations.gov
If the proposed acceptance criterion is adequately justified by data in the scientific literature. regulations.gov
If the desired limit for this compound is above the ICH qualification threshold and it is not a significant metabolite or adequately justified by existing data, specific toxicological studies would be required to establish its safety profile at the proposed level. The registration application must contain documented evidence that the analytical procedures used for impurity detection and quantification are validated and suitable for their intended purpose, as per ICH Q2 guidelines. mca.gmeuropa.eu
Q & A
Q. What validated analytical methods are recommended for detecting Dapagliflozin impurity A in drug substances?
A gradient RP-HPLC method using an Xbridge Phenyl C18 column (250 × 4.6 mm, 5 µm) with 0.05% aqueous trifluoroacetic acid and acetonitrile as the mobile phase has been validated for separating Dapagliflozin and its process-related impurities. The method achieves baseline separation with retention times of 7.3 min (Dapagliflozin), 7.9 min (5-BC impurity), and 17.1 min (4-BC impurity), validated for linearity (R² > 0.999), precision (RSD ≤ 2%), and accuracy (50–150% recovery) .
Q. What are the ICH-recommended acceptance thresholds for this compound in pharmaceutical formulations?
Per ICH Q3A, known process-related impurities like 5-BC and 4-BC must be controlled at ≤0.15%, while unidentified impurities should not exceed 0.10%. These thresholds ensure safety and efficacy by minimizing impurity-related toxicity risks .
Q. What reference standards are available for this compound, and how are they characterized?
Pharmacopeial standards such as USP Dapagliflozin Related Compound A RS (ACI 045814) are used, with structures verified via NMR and LC-MS. These standards are critical for method validation and ensuring traceability to regulatory requirements .
Q. Why is controlling impurity A critical for the pharmacological efficacy of Dapagliflozin?
Process-related impurities like 5-BC and 4-BC, if not controlled, can alter drug stability, bioavailability, and therapeutic activity. For example, residual brominated intermediates may introduce undesired reactivity or toxicity .
Advanced Research Questions
Q. How can Design of Experiments (DOE) principles enhance the robustness of HPLC methods for impurity A quantification?
DOE systematically optimizes parameters like mobile phase composition, pH, and column temperature. For example, a central composite design can identify critical factors affecting resolution and retention time, reducing method variability and improving reproducibility .
Q. What structural elucidation techniques confirm the identity of this compound and its degradants?
LC-MS/MS with electrospray ionization (ESI) is used to compare fragmentation patterns of impurity A and degradants. For instance, acid-induced degradants show characteristic mass shifts (e.g., loss of hydroxyl groups) that align with proposed degradation pathways .
Q. How do forced degradation studies under ICH conditions inform the stability profile of this compound?
Stress testing under acidic (1N HCl), basic (1N NaOH), oxidative (3% H₂O₂), and thermal (60°C) conditions reveals degradation pathways. LC-MS analysis identifies major degradants, such as hydroxylated or dehalogenated derivatives, informing formulation stability strategies .
Q. What challenges arise in achieving baseline separation of Dapagliflozin from impurity A using gradient elution?
Co-elution risks due to structural similarity are mitigated by optimizing gradient parameters (e.g., 10–90% acetonitrile over 20 min) and selecting phenyl-modified stationary phases, which enhance selectivity for halogenated impurities .
Q. How are mass balance calculations applied during method validation to ensure accurate quantification of impurity A?
Mass balance is validated by comparing the total impurity content (including degradants) to the initial drug concentration. Recovery studies (spiking impurities at 50–150% levels) confirm method accuracy, with %RSD < 2% ensuring precision .
Q. What are the reported LOD and LOQ values for this compound in validated chromatographic methods?
For 5-BC impurity, LOD = 0.000053 ppm and LOQ = 0.00016 ppm; for 4-BC impurity, LOD = 0.0000165 ppm and LOQ = 0.00005 ppm. These values demonstrate high sensitivity, enabling trace-level detection in compliance with ICH guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
